molecular formula C8H6BrClN2O2S B1405000 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363380-87-3

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No. B1405000
M. Wt: 309.57 g/mol
InChI Key: ZSFHIGZLROQHTA-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a chemical compound with the empirical formula C8H6BrClN2O2S . It is a solid substance and its molecular weight is 211.06 .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” can be represented by the SMILES string Cn1cc2c(Br)cccc2n1 . The InChI representation is 1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is a solid substance . Its empirical formula is C8H6BrClN2O2S , and its molecular weight is 211.06 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has been utilized in the Friedel-Crafts sulfonylation process. Nara, Harjani, and Salunkhe (2001) conducted research indicating that 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as unconventional reaction media and Lewis acid catalyst, are effective for Friedel-Crafts sulfonylation reactions. The study highlighted the enhanced reactivity of substrates, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The study's results demonstrated the importance of Lewis acidity of the ionic liquid on the reaction's conversion rate, providing valuable insights into the mechanistic details of the reaction through (27)Al NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).

Structural Analysis and Tautomerism Study

The compound has been the focus of structural analysis and tautomerism studies. Branowska et al. (2022) synthesized new 1,2,4-triazine-containing sulfonamide derivatives, analyzing their structures through spectroscopic methods, X-ray diffraction, and theoretical calculation methods. The research found variations in the sulfonimide and sulfonamide tautomeric forms of the molecules, emphasizing the importance of hydrogen bonds and intermolecular interactions in shaping the structural conformation of these compounds (Branowska et al., 2022).

Molecular Geometry and Vibrational Frequencies Analysis

Sarojini et al. (2012) utilized the compound in the synthesis of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. The study encompassed characterizing the compound through various methods like FTIR, NMR, and X-ray diffraction, providing a comprehensive analysis of its molecular geometry, vibrational frequencies, and charge transfer mechanisms. The research highlighted the role of hyper conjugative interactions and charge delocalization in the stability of the molecule, contributing significantly to the understanding of its chemical behavior (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Safety And Hazards

The safety information available indicates that “4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride” is classified under Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302 , indicating that it is harmful if swallowed. It is recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)7-5(9)3-2-4-6(7)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHIGZLROQHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230452
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

CAS RN

1363380-87-3
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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